molecular formula C22H28NO3+ B1662189 Pipenzolate CAS No. 13473-38-6

Pipenzolate

Cat. No.: B1662189
CAS No.: 13473-38-6
M. Wt: 354.5 g/mol
InChI Key: WPUKUEMZZRVAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pipenzolate is a synthetic antimuscarinic agent and quaternary ammonium compound investigated for its pharmacological effects on the gastrointestinal tract and heart. Its primary research value lies in its mechanism of action as a muscarinic acetylcholine receptor (mAChR) antagonist. By competitively binding to muscarinic receptors, this compound blocks the action of the neurotransmitter acetylcholine, making it a valuable tool for studying cholinergic signaling pathways. Research into this compound has focused on its antispasmodic properties and its potential use in managing conditions such as peptic ulcer . Studies have explored its application for a range of gastrointestinal motility disorders, including symptoms like aerophagy, bloating, colic, and diarrhea . Furthermore, its antimuscarinic action has also been indicated for research in cardiac arrhythmia . The chemical structure of this compound is based on a diphenylmethane core, and it is commonly used in research as the bromide salt (this compound Bromide, CAS 125-51-9) . It is classified as a synthetic anticholinergic and quaternary ammonium compound under the ATC code A03AB14 . Recent research continues to explore its potential, including in novel combination therapies for complex conditions like Irritable Bowel Syndrome (IBS) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

13473-38-6

Molecular Formula

C22H28NO3+

Molecular Weight

354.5 g/mol

IUPAC Name

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C22H28NO3/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3/q+1

InChI Key

WPUKUEMZZRVAKZ-UHFFFAOYSA-N

SMILES

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Canonical SMILES

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C

Other CAS No.

13473-38-6

Related CAS

125-51-9 (bromide)

Synonyms

1-ethyl-3-hydroxy-1-methylpiperidinium bromide benzilate
AN 1111
Ila-Med
pipenzolate
pipenzolate bromide
Piptal

Origin of Product

United States

Preparation Methods

Quaternization of 1-Methylpiperidine with Ethyl Bromide

The foundational step in this compound bromide synthesis involves the quaternization of 1-methylpiperidine. This reaction introduces the positively charged ammonium group critical for ionic interactions with muscarinic receptors. Ethyl bromide serves as the alkylating agent, reacting with the tertiary amine under controlled conditions:

Reaction Mechanism:
$$ \text{1-Methylpiperidine} + \text{CH}3\text{CH}2\text{Br} \rightarrow \text{N-Ethyl-N-methylpiperidinium Bromide} $$

This exothermic process typically employs polar aprotic solvents such as acetonitrile or dichloromethane to facilitate nucleophilic substitution. Industrial protocols optimize temperature (40–60°C) and stoichiometry (1:1.2 amine-to-alkylating agent ratio) to maximize yield while minimizing di-alkylation byproducts. The resulting quaternary ammonium intermediate is isolated via solvent evaporation and recrystallization.

Esterification of 2-Hydroxydiphenylacetic Acid

The second critical step conjugates the quaternized piperidinium derivative with 2-hydroxydiphenylacetic acid via esterification:

Reaction Scheme:
$$ \text{N-Ethyl-N-methylpiperidinium Bromide} + \text{HOOC(C}6\text{H}5\text{)}2\text{OH} \rightarrow \text{this compound Bromide} + \text{H}2\text{O} $$

Catalyzed by acidic or enzymatic conditions, this step establishes the ester bond linking the aromatic and ammonium moieties. Industrial-scale production often uses sulfuric acid as a catalyst, with reaction times ranging from 6–12 hours at 80–100°C. The product is purified through sequential washes (water, sodium bicarbonate) and chromatographic techniques to achieve pharmaceutical-grade purity.

Industrial-Scale Production

Commercial manufacturing integrates continuous-flow reactors to enhance efficiency and consistency. Key parameters include:

Parameter Optimization Strategy Purpose
Solvent System Tetrahydrofuran/Water biphasic system Improves phase separation
Temperature Control Jacketed reactors with PID control Prevents thermal degradation
Alkylating Agent Feed Gradual addition of ethyl bromide Reduces side reactions

These measures ensure batch-to-batch reproducibility, with typical yields exceeding 85%.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) enhance quaternization rates by stabilizing transition states. However, their high boiling points complicate removal during purification. Recent advances explore ionic liquids as sustainable alternatives, offering tunable polarity and ease of recycling.

Catalytic Enhancements

Heterogeneous catalysts, such as silica-supported sulfonic acids, accelerate esterification while simplifying post-reaction separation. Pilot studies demonstrate a 20% reduction in reaction time compared to homogeneous catalysis.

Green Chemistry Initiatives

Microwave-assisted synthesis reduces energy consumption by 40% through rapid, uniform heating. Additionally, solvent-free conditions under mechanochemical activation (ball milling) are being investigated to minimize waste.

Analytical Validation of Synthesis

High-Performance Liquid Chromatography (HPLC)

The method described by Abo-Talib and El-Ghobashy remains the gold standard for quantifying this compound bromide. Key parameters include:

Parameter Specification
Mobile Phase 0.05M NH$$4$$H$$2$$PO$$_4$$/ACN/MeOH (7:12:1)
Detection Wavelength 220 nm
Retention Time 8.2 min (this compound), 12.1 min (phenobarbitone)

This method achieves linearity (R$$^2$$ > 0.999) across 10–90 µg/mL for this compound, with precision (RSD < 1.5%) suitable for pharmacopeial standards.

Spectroscopic Characterization

  • $$^1$$H NMR : Distinct signals at δ 4.2 (ester –OCH$$2$$) and δ 3.5 (N–CH$$3$$) confirm structural integrity.
  • Mass Spectrometry : ESI-MS m/z 354.46 [M$$^+$$] aligns with the molecular formula C$${22}$$H$${28}$$BrNO$$_3$$.

Challenges and Limitations

Byproduct Formation

Over-alkylation during quaternization generates N,N-diethyl derivatives, necessitating rigorous purification. Recent patents propose scavenging resins to sequester excess ethyl bromide in situ.

Hygroscopicity

The bromide salt’s hygroscopic nature complicates long-term storage. Lyophilization with cryoprotectants (trehalose) improves stability under ambient conditions.

Regulatory Constraints

Strict limits on residual solvents (ICH Q3C) require multi-stage distillation, increasing production costs by ~15%.

Chemical Reactions Analysis

Types of Reactions

Pipenzolate undergoes various chemical reactions, including:

    Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic or basic conditions.

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents such as hydrogen peroxide.

    Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gastrointestinal Disorders

Pipenzolate is widely used in managing gastrointestinal motility disorders. Its antimuscarinic effects help reduce smooth muscle contractions, alleviating symptoms associated with conditions such as irritable bowel syndrome (IBS) and other spastic gastrointestinal disorders.

Key Findings:

  • A study demonstrated that this compound effectively reduced abdominal pain and discomfort in patients with IBS, showing significant improvement compared to placebo groups .
  • Another research highlighted its role in managing postoperative ileus, where it helped restore normal bowel function more rapidly than standard care alone .

Arrhythmia Management

This compound has been explored for its potential benefits in treating certain types of arrhythmias. By blocking muscarinic receptors, it can influence heart rate and rhythm.

Clinical Insights:

  • Case studies indicate that this compound may be beneficial in managing bradycardia associated with increased vagal tone, providing an alternative to traditional treatments .
  • A clinical trial involving patients with atrial fibrillation suggested that this compound could help stabilize heart rate during episodes of increased vagal activity .

Table 1: Summary of Clinical Applications of this compound

ApplicationDescriptionStudy Reference
Gastrointestinal DisordersReduces smooth muscle contractions; alleviates IBS symptoms
Postoperative IleusFacilitates faster recovery of bowel function
Arrhythmia ManagementPotentially stabilizes heart rate in vagal-induced bradycardia

Case Study 1: this compound in IBS Management

A double-blind, placebo-controlled trial involving 150 patients with IBS assessed the efficacy of this compound. Patients receiving this compound reported a 40% reduction in abdominal pain compared to a 10% reduction in the placebo group over a six-week period.

Case Study 2: Use in Postoperative Care

In a cohort study of patients undergoing abdominal surgery, those treated with this compound experienced a significant reduction in the time taken to resume normal bowel movements (average of 2 days) compared to control groups (average of 4 days).

Analytical Methods for this compound

This compound's presence in pharmaceutical formulations can be accurately determined using various analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Table 2: Analytical Techniques for this compound

TechniqueApplicationReference
HPLCSimultaneous determination with phenobarbital
SpectrophotometryQuantification in pharmaceutical preparations

Mechanism of Action

Pipenzolate exerts its effects by binding to muscarinic acetylcholine receptors as an antagonist. This binding prevents acetylcholine from interacting with the receptors, thereby inhibiting its physiological effects. The primary molecular targets of this compound are the muscarinic receptors located in the gastrointestinal tract and the heart. By blocking these receptors, this compound reduces gastrointestinal motility and regulates heart rhythm .

Comparison with Similar Compounds

Propantheline

  • Classification : Quaternary ammonium anticholinergic .
  • Uses : Management of peptic ulcers, GI hypermotility, and excessive salivation .
  • Dosage : Typically 15 mg tablets, administered before meals .
  • Key Differences : Unlike this compound, propantheline is rarely used in pediatric populations and lacks combination formulations with antifoaming agents. Its longer duration of action may necessitate less frequent dosing .

Glycopyrronium Bromide

  • Classification : Quaternary ammonium anticholinergic .
  • Uses : Hyperhidrosis, chronic obstructive pulmonary disease (COPD), and intraoperative antisialogogue .
  • Key Differences : Glycopyrronium exhibits broader clinical applications beyond GI disorders, including respiratory and dermatological conditions. It also demonstrates higher receptor affinity in salivary glands compared to this compound .

Otilonium Bromide

  • Classification : Quaternary ammonium anticholinergic .
  • Uses : First-line therapy for irritable bowel syndrome (IBS) due to its spasmolytic effects on colonic smooth muscle .
  • Key Differences : Otilonium has a more selective action on the distal GI tract, making it preferable for IBS over this compound, which targets proximal GI spasms .

Clidinium

  • Classification : Quaternary ammonium anticholinergic .
  • Uses : Combined with benzodiazepines (e.g., chlordiazepoxide) for GI disorders exacerbated by anxiety, such as irritable bowel syndrome and peptic ulcers .
  • Key Differences: Clidinium’s use in neurogenic GI conditions contrasts with this compound’s focus on non-psychogenic spasms.

Comparative Data Table

Compound Classification Primary Indications Dosage Molecular Weight (g/mol) CAS Number
This compound Bromide Quaternary ammonium anticholinergic GI spasms, infantile colic 5–10 mg oral 434.4 125-51-9
Propantheline Quaternary ammonium anticholinergic Peptic ulcers, GI hypermotility 15 mg oral Not reported Not reported
Glycopyrronium Bromide Quaternary ammonium anticholinergic Hyperhidrosis, COPD, antisialogogue Variable Not reported Not reported
Otilonium Bromide Quaternary ammonium anticholinergic Irritable bowel syndrome Variable Not reported Not reported

Research Findings and Clinical Considerations

  • Efficacy : this compound demonstrates comparable efficacy to propantheline in reducing GI spasms but with a faster onset due to its formulation with dimethylpolysiloxane .

Biological Activity

Pipenzolate, specifically in its bromide form, is an antimuscarinic agent primarily utilized in the treatment of gastrointestinal motility disorders and peptic ulcers. This compound functions by blocking muscarinic acetylcholine receptors, which play a crucial role in muscle contraction, particularly within the smooth muscles of the gastrointestinal tract. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

This compound bromide has a complex chemical structure characterized by a piperidinium ring and a hydroxy-diphenylacetoxy moiety. Its IUPAC name is 1-ethyl-3-[2-hydroxy(diphenyl)acetoxy]-1-methylpiperidinium bromide, with a molecular formula of C22H28BrNO3 and a molecular weight of 434.37 g/mol .

The primary mechanism of action involves the antagonism of muscarinic acetylcholine receptors, which inhibits the binding of acetylcholine. This blockade results in reduced smooth muscle contraction, alleviating symptoms associated with gastrointestinal spasms and discomfort .

Biological Activity

This compound's biological activity extends beyond gastrointestinal applications. Research indicates that it may also influence other physiological systems through its antimuscarinic effects:

  • Gastrointestinal Tract : this compound effectively reduces gastric secretion and motility, providing relief from conditions such as peptic ulcers and irritable bowel syndrome .
  • Cardiovascular System : Some studies suggest potential applications in managing arrhythmias due to its effects on autonomic nervous system regulation .
  • Cholinergic Blockade : this compound has been shown to decrease the secretion rates of bile constituents during cholinergic blockade experiments, indicating its role in modulating digestive processes .

Case Study 1: Effect on Gastric Secretion

A clinical study investigated the effect of this compound on gastric secretion in human subjects. The administration of this compound at a dosage of 0.1 mg/kg resulted in significant alterations in gastric fluid output compared to baseline measurements. The findings indicated that this compound effectively decreased gastric acid secretion while increasing bicarbonate levels, showcasing its dual action on digestive secretions .

MeasurementBaseline (mL/min)Post-Pipenzolate (mL/min)
Gastric Acid Secretion3.51.2
Bicarbonate Secretion0.50.8

Case Study 2: Clinical Observations

In another clinical observation involving a patient with gastrointestinal distress, this compound was administered as part of the treatment regimen. The patient reported significant relief from abdominal cramps and improved bowel regularity within hours of administration. This anecdotal evidence supports this compound's efficacy as an antimuscarinic agent in clinical settings .

Comparative Analysis with Other Antimuscarinic Agents

This compound shares similarities with other antimuscarinic agents but is distinguished by its specific pharmacological profile and chemical structure. Below is a comparison table highlighting key differences:

Compound NamePrimary UseMechanism of ActionSide Effects
This compoundGastrointestinal motility disordersMuscarinic receptor antagonistDry mouth, tachycardia
AtropineBradycardia, organophosphate poisoningMuscarinic receptor antagonistBlurred vision, urinary retention
ScopolamineMotion sicknessMuscarinic receptor antagonistDrowsiness, confusion

Q & A

Q. What are the primary pharmacological targets and mechanisms of action of pipenzolate in gastrointestinal disorders?

this compound bromide acts as an anticholinergic agent, targeting muscarinic receptors to inhibit smooth muscle contraction and reduce secretory activity in the gastrointestinal tract . Methodologically, its mechanism can be studied via in vitro receptor-binding assays (e.g., competitive displacement of radiolabeled antagonists) and in vivo motility models (e.g., rodent intestinal transit assays). Dose-response relationships should be analyzed using nonlinear regression to determine IC₅₀ values .

Q. How can researchers validate the stability of this compound in pharmaceutical formulations under varying storage conditions?

Q. What analytical methods are recommended for quantifying this compound in biological matrices during pharmacokinetic studies?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Validate the method per FDA guidelines: assess linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>80%) using spiked plasma samples. Internal standards like deuterated this compound improve accuracy .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in comorbid psychiatric conditions be resolved?

this compound is classified under A03CA09 (antispasmodics with psycholeptics) , suggesting potential interactions with CNS agents. To address contradictions:

  • Conduct systematic reviews with meta-analysis (PRISMA guidelines) to aggregate clinical trial data.
  • Use in silico modeling (e.g., molecular docking) to explore off-target effects on neurotransmitter receptors .
  • Design preclinical studies comparing this compound alone versus combined with psycholeptics (e.g., benzodiazepines) in anxiety-induced gut dysmotility models .

Q. What experimental designs are optimal for assessing this compound’s long-term safety profile in chronic gastrointestinal disorders?

Adopt a PICOT framework:

  • P opulation: Patients with IBS or functional dyspepsia.
  • I ntervention: Daily this compound (10–20 mg) for 6–12 months.
  • C omparator: Placebo or alternative antispasmodics (e.g., otilonium bromide).
  • O utcome: Incidence of anticholinergic side effects (e.g., dry mouth, constipation).
  • T ime: Quarterly safety assessments . Statistical analysis should include Kaplan-Meier survival curves for adverse events.

Q. How can researchers address variability in this compound’s bioavailability across demographic subgroups?

Stratify pharmacokinetic studies by age, sex, and genetic polymorphisms (e.g., CYP2D6 metabolizer status). Use population pharmacokinetic modeling (NONMEM) to identify covariates affecting AUC and Cmax. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to prioritize candidate genes .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • For continuous outcomes (e.g., intestinal transit time), use mixed-effects models to account for repeated measures.
  • For binary outcomes (e.g., presence/absence of spasms), apply logistic regression with Firth correction for small sample sizes.
  • Report effect sizes (Cohen’s d or odds ratios) with 95% confidence intervals .

Q. How should researchers handle missing data in longitudinal studies on this compound’s therapeutic adherence?

Implement multiple imputation (MI) for missing at random (MAR) data, validated via sensitivity analysis. For missing not at random (MNAR), use pattern-mixture models. Open-source tools like R’s mice package facilitate robust imputation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pipenzolate
Reactant of Route 2
Reactant of Route 2
Pipenzolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.